molecular formula C11H11NO7 B1598684 2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid CAS No. 812642-66-3

2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid

Cat. No. B1598684
M. Wt: 269.21 g/mol
InChI Key: JANBLAADNZANNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid” is a chemical compound with the molecular formula C11H11NO7 . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of “2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid” is characterized by a nitro group (-NO2) and a formyl group (-CHO) on the phenyl ring, a methoxy group (-OCH3) attached to the phenyl ring, and a propanoic acid group (-CH2COOH) attached to the oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid” include a molecular weight of 269.21 g/mol . Other properties such as solubility, melting point, boiling point, etc., are not provided in the search results .

Scientific Research Applications

1. Chemical Reactions and Derivatives

2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid is involved in various chemical reactions. For instance, in the study of 3-aryl-2-propenoic acid derivatives, substrates with methoxyl and nitro groups in specific positions underwent O-demethylation, reduction, and vinylogation processes (Harisha et al., 2015). Additionally, nitroarenes with different substituents were reduced to aminoarenes using formic acid, demonstrating the versatility of this compound in various reduction reactions (Watanabe et al., 1984).

2. Synthesis and Molecular Structure Analysis

This compound is significant in synthesizing and analyzing molecular structures. The synthesis of conjugated polyene carbonyl derivatives of nitroxyl spin-labels and determination of their molecular structure and conformation by electron nuclear double resonance (ENDOR) spectroscopy is an example of its application in molecular structure analysis (Mustafi et al., 1993).

3. Electrocatalytic and Direct Electroreduction

Electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids shows that 2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid can be effectively used in electrosynthesis for double bond hydrogenation (Korotaeva et al., 2011).

4. Pharmaceutical Research

In pharmaceutical research, it has been used in the synthesis of novel 1,3,4-thiadiazole derivatives, which were evaluated for their antimicrobial activities (Noolvi et al., 2016).

5. Material Science Applications

In material science, 3-(4-Hydroxyphenyl)propanoic acid, a compound similar in structure, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation (Trejo-Machin et al., 2017).

6. Atmospheric Chemistry

In atmospheric chemistry, methoxyphenols like 2-methoxyphenol have been studied for their reaction with hydroxyl radicals, indicating the relevance of similar compounds in understanding biomass burning emissions and atmospheric processes (Lauraguais et al., 2014).

properties

IUPAC Name

2-(4-formyl-2-methoxy-6-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-6(11(14)15)19-10-8(12(16)17)3-7(5-13)4-9(10)18-2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANBLAADNZANNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1OC)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395489
Record name 2-(4-formyl-2-methoxy-6-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid

CAS RN

812642-66-3
Record name 2-(4-formyl-2-methoxy-6-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.